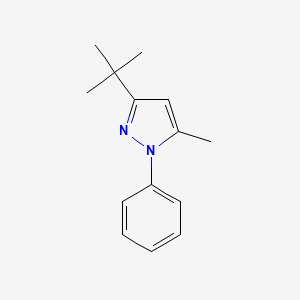

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole

Description

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative characterized by a tert-butyl group at position 3, a methyl group at position 5, and a phenyl substituent at position 1 of the pyrazole ring. The tert-butyl group enhances steric bulk and lipophilicity, while the phenyl and methyl groups contribute to π-π interactions and metabolic stability, respectively. This compound’s synthesis typically involves condensation and coupling reactions, as seen in analogous pyrazole derivatives .

Properties

CAS No. |

828283-34-7 |

|---|---|

Molecular Formula |

C14H18N2 |

Molecular Weight |

214.31 g/mol |

IUPAC Name |

3-tert-butyl-5-methyl-1-phenylpyrazole |

InChI |

InChI=1S/C14H18N2/c1-11-10-13(14(2,3)4)15-16(11)12-8-6-5-7-9-12/h5-10H,1-4H3 |

InChI Key |

WUMXEAYUVOFMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Sodium/Ethanol Reduction and Esterification

One documented method involves a three-step reaction sequence:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1.1 | Sodium / Ethanol, 0–20 °C | Reduction or initial condensation step |

| 2.1 | Methanol, 1.5 h, 0–20 °C | Esterification or intermediate formation |

| 2.2 | Reflux, 2 h | Completion of esterification or cyclization |

| 3.1 | Sodium hydroxide / Water, 2 h, 80 °C | Hydrolysis or further functional group modification |

This method yields 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid derivatives, which can be further manipulated to obtain the target compound.

Base-Promoted Substitution Using Potassium Hydroxide

Another approach involves the reaction of 1-phenyl-5-chloro-3-methylpyrazole with tert-butyl alcohol in the presence of a strong base such as potassium hydroxide. This nucleophilic substitution introduces the tert-butyl group at the 3-position, yielding methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with good yields. This method is notable for its straightforwardness and efficiency in introducing bulky alkyl groups.

Cyclization and Condensation Using Phenylhydrazine and β-Ketoesters

A patented method describes the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives, which share synthetic intermediates with 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole. The key steps include:

- Refluxing phenylhydrazine with β-ketoester or related compounds in fatty alcohol solvents (C12-C18) with water-retaining agents such as anhydrous sodium sulfate.

- Cyclization using condensation reagents like Lawesson's reagent or Belleau reagent in tetrahydrofuran (THF) with organic bases (pyridine or triethylamine).

- pH adjustment, extraction, and purification steps to isolate the pyrazole core.

This environmentally friendly process offers high yields and low production costs, with minimal waste generation.

Improved Cyclization Using Lawesson's Reagent

An advanced process for preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a close analog, involves:

- Cyclization of precursor compounds using Lawesson's reagent, which improves reaction efficiency and product purity compared to traditional cyclizing agents like phosphorus oxychloride.

- Subsequent deprotection and functionalization steps to yield the desired pyrazole derivatives.

- Controlled washing, concentration, and crystallization steps to obtain high-purity products.

This method is notable for reducing reaction time and improving yield and purity, which can be adapted for the synthesis of 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole.

- The use of Lawesson's reagent as a cyclizing agent significantly improves the efficiency and purity of pyrazole derivatives compared to traditional reagents like phosphorus oxychloride.

- Base-promoted substitution reactions provide a straightforward route to introduce tert-butyl groups, which are sterically demanding, without compromising the pyrazole ring integrity.

- Multi-step syntheses involving sodium reduction and esterification are classical but require careful control of temperature and reaction times to optimize yields.

- Environmentally conscious methods employing fatty alcohol solvents and water-retaining agents reduce hazardous waste and improve scalability.

- The choice of solvent, base, and temperature critically affects the reaction outcome, with reflux conditions commonly employed to drive cyclization and substitution reactions to completion.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via cyclocondensation or reductive amination. Key methods include:

-

Cyclocondensation of 1,3-diketones with hydrazines :

This method often yields mixtures of regioisomers, but bulky substituents like tert-butyl direct regioselectivity. For example, tert-butyl groups preferentially occupy the 5-position in tautomeric equilibria due to steric and electronic effects . -

Reductive amination :

A solvent-free approach involving condensation of pyrazolylamines with aldehydes (e.g., p-methoxybenzaldehyde) followed by NaBH reduction generates N-substituted pyrazoles in high yields (e.g., 88%) .

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating substituents (methyl, tert-butyl) and the nitrogen atoms’ directing effects.

Key Notes :

-

The tert-butyl group sterically hinders substitution at adjacent positions, favoring reactivity at C4 .

-

Methyl groups at C5 enhance electron density, facilitating electrophilic attack .

Oxidation

-

Methyl Group Oxidation :

The methyl group at C5 can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO/HSO), yielding 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid .

Reduction

-

Nitro Group Reduction :

If a nitro group is introduced at C4, catalytic hydrogenation (H/Pd-C) converts it to an amine .

Cycloaddition and Cross-Coupling Reactions

Pyrazole derivatives participate in regioselective cycloadditions and metal-catalyzed couplings:

-

[3+2] Cycloaddition :

Reacts with nitrile imines or nitroolefins to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) . -

Suzuki-Miyaura Coupling :

Requires halogenation at C4 first. For example, bromination followed by Pd-catalyzed coupling with aryl boronic acids .

Tautomerism and Regiochemical Effects

-

Tautomeric Equilibrium :

In solution, rapid interconversion between 3- and 5-substituted tautomers occurs. The tert-butyl group stabilizes the 5-tautomer in the solid state . -

Impact on Reactivity :

Tautomerism dictates nucleophilic sites. For instance, the 5-tautomer favors nucleophilic attack at C3 in fused heterocycle synthesis .

Challenges and Limitations

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides Development

This compound is instrumental in the formulation of new herbicides and pesticides. It enhances crop protection while minimizing environmental impact. Research has shown that derivatives of pyrazoles, including 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole, exhibit potent herbicidal activity against various weed species, making them valuable in sustainable agriculture practices .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole derivatives are being explored for their potential as anti-inflammatory and analgesic medications. These compounds may offer alternatives to traditional pain relief options, with studies demonstrating their efficacy in reducing inflammation and pain in animal models .

Case Study: Teneligliptin

One notable application is in the development of Teneligliptin, a drug used for treating type 2 diabetes mellitus. The synthesis of Teneligliptin involves the use of pyrazole derivatives, highlighting the importance of 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole in pharmaceutical formulations .

Material Science

Advanced Polymers and Coatings

The compound is utilized in formulating advanced polymers and coatings that improve durability and resistance to wear. Its incorporation into materials enhances their mechanical properties and thermal stability, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole plays a role in studying enzyme inhibition. It aids researchers in understanding metabolic pathways and developing targeted therapies for diseases such as cancer and diabetes. The compound's ability to inhibit specific enzymes has been linked to its potential therapeutic effects .

Cosmetic Industry

Antioxidant Properties

The antioxidant properties of this compound are being investigated for use in cosmetic formulations aimed at skin protection and anti-aging solutions. Research suggests that pyrazole derivatives can help mitigate oxidative stress on skin cells, contributing to healthier skin .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Agricultural Chemistry | Herbicides and pesticides | Effective against various weed species |

| Pharmaceutical Development | Anti-inflammatory and analgesic medications | Potential alternatives to traditional pain relief |

| Material Science | Advanced polymers and coatings | Enhanced durability and thermal stability |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Cosmetic Industry | Antioxidant formulations | Mitigates oxidative stress on skin |

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, cell signaling pathways, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Observations :

- Positional Effects : The placement of substituents significantly impacts properties. For example, Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate exhibits different crystallinity and bioactivity compared to the target compound due to carboxylate at position 4 versus methyl at position 5.

- Polar vs. Nonpolar Groups: Amine or hydroxyl substituents (e.g., 5-Amino-1-phenyl-1H-pyrazol-3-ol ) enhance aqueous solubility, whereas tert-butyl and phenyl groups increase lipophilicity, affecting membrane permeability .

Pharmacological Activities

Pyrazole derivatives are explored for diverse therapeutic applications:

- Anti-inflammatory/Analgesic Activity : Compounds like N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines show antipyretic and anti-inflammatory effects, suggesting that the phenyl group in the target compound may contribute to similar activities.

- Kinase Inhibition: Tert-butyl-containing pyrazoles, such as tert-butyl 3-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethylcarbamate , demonstrate kinase inhibition, highlighting the role of bulky substituents in target binding.

- Antimicrobial Potential: Derivatives with trifluoromethyl groups (e.g., 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole ) exhibit enhanced potency, suggesting that electron-withdrawing groups could complement the target compound’s tert-butyl and methyl motifs.

Physicochemical Properties

- Solubility : The tert-butyl and phenyl groups likely reduce aqueous solubility compared to amine- or carboxylate-containing analogues .

- Thermal Stability : Crystallographic studies of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate (space group P-1) suggest that bulky substituents favor stable crystal packing, which may extrapolate to the target compound.

Biological Activity

3-(Tert-butyl)-5-methyl-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole typically involves the condensation of appropriate pyrazole derivatives with various aryl or alkyl substituents. For example, the reaction of 3-methyl-1-phenylpyrazol-5-amine with tert-butyl groups has been reported to yield this compound under specific conditions, emphasizing the efficiency of one-pot reactions in generating bioactive pyrazole derivatives .

Structural Insights

The molecular structure of 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole can be characterized by various spectroscopic techniques such as NMR and IR spectroscopy. The presence of tert-butyl and phenyl groups contributes to its hydrophobic character, which may influence its biological interactions .

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole have shown effectiveness against various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of growth |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Antiproliferative effects |

Anti-inflammatory Effects

In addition to anticancer properties, 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole has been studied for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. Studies indicate that pyrazole derivatives can act as effective antibacterial agents, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

- Anticancer Study : A study involving a series of pyrazole compounds demonstrated that modifications at the 5-position significantly enhanced anticancer activity against MDA-MB-231 cells. The study concluded that structural variations could optimize therapeutic potential .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that certain compounds could reduce cytokine production in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

- Antimicrobial Evaluation : A comprehensive screening revealed that various pyrazole derivatives, including 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole, exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Advanced Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Evaluates binding poses with biological targets (e.g., anticonvulsant targets in benzodioxole-pyrazole hybrids) .

- Molecular dynamics (MD) simulations : Assesses stability of pyrazole-protein complexes under physiological conditions .

How do steric effects from the tert-butyl group influence synthetic modifications?

Advanced Question

The bulky tert-butyl group poses challenges in:

- Regioselective functionalization : Direct substitution at the C3 or C5 positions requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

- Purification : Column chromatography with gradient elution (cyclohexane/ethyl acetate) is often necessary to separate tert-butyl-containing products .

- Crystallization : Tert-butyl groups disrupt crystal symmetry, necessitating slow evaporation or co-crystallization agents .

What are the limitations of current synthetic methods for pyrazole derivatives?

Advanced Question

- Low yields in cyclocondensation : Side reactions (e.g., over-alkylation) reduce efficiency; microwave-assisted synthesis or flow chemistry can improve reproducibility .

- Sensitivity to moisture : Diazonium intermediates (used in triazole hybrids) require anhydrous conditions and inert atmospheres .

- Scalability : Transition-metal catalysts (e.g., Cu in CuAAC) necessitate post-synthesis purification to remove toxic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.